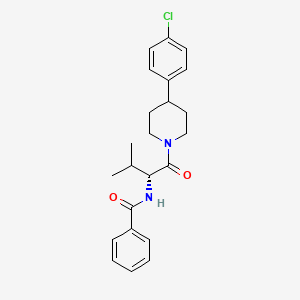
(R)-N-(1-(4-(4-Chlorophenyl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHEMBL2180528 est une molécule biologiquement active répertoriée dans la base de données ChEMBL, qui est une base de données manuelle de molécules biologiquement actives avec des propriétés de type médicament . Ce composé a été étudié pour ses effets thérapeutiques potentiels, en particulier comme antagoniste du récepteur CCR1 dans les cellules THP1 humaines .
Analyse Des Réactions Chimiques
CHEMBL2180528 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique la perte d'électrons du composé, souvent facilitée par des agents oxydants.
Réduction : Cette réaction implique le gain d'électrons, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans la molécule par un autre, souvent à l'aide de réactifs et de catalyseurs spécifiques.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des catalyseurs comme le palladium sur charbon. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
CHEMBL2180528 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme un composé outil pour étudier les relations structure-activité (SAR) des molécules biologiquement actives.
Biologie : Il est utilisé dans des tests pour étudier ses effets sur diverses voies biologiques et cibles.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans la modulation des réponses immunitaires en raison de son activité au niveau du récepteur CCR1.
Industrie : Il peut être utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de CHEMBL2180528 implique son activité antagoniste au niveau du récepteur CCR1. Ce récepteur est impliqué dans la chimiotaxie des cellules immunitaires et, en inhibant ce récepteur, CHEMBL2180528 peut moduler les réponses immunitaires. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la chimiotaxie induite par le MIP-1alpha dans les cellules THP1 humaines .
Applications De Recherche Scientifique
CHEMBL2180528 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships (SAR) of bioactive molecules.
Biology: It is employed in assays to investigate its effects on various biological pathways and targets.
Medicine: It has potential therapeutic applications, particularly in the modulation of immune responses due to its activity at the CCR1 receptor.
Industry: It may be used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of CHEMBL2180528 involves its antagonistic activity at the CCR1 receptor. This receptor is involved in the chemotaxis of immune cells, and by inhibiting this receptor, CHEMBL2180528 can modulate immune responses. The molecular targets and pathways involved include the inhibition of MIP-1alpha-induced chemotaxis in human THP1 cells .
Comparaison Avec Des Composés Similaires
CHEMBL2180528 peut être comparé à d'autres composés similaires qui ciblent également le récepteur CCR1. Parmi ces composés similaires, on trouve :
CHEMBL2180529 : Un autre antagoniste du CCR1 avec une bioactivité similaire.
CHEMBL2180530 : Un composé avec une structure légèrement différente mais un potentiel thérapeutique similaire.
La singularité de CHEMBL2180528 réside dans son affinité de liaison spécifique et son profil d'activité, ce qui peut offrir des avantages distincts dans les applications thérapeutiques .
Méthodes De Préparation
Les méthodes de préparation de CHEMBL2180528 impliquent des voies de synthèse et des conditions de réaction qui sont généralement détaillées dans la littérature scientifique et les brevets. Les méthodes de production industrielles spécifiques de ce composé ne sont pas facilement disponibles dans le domaine public. En général, la synthèse de tels composés implique plusieurs étapes, notamment la formation d'intermédiaires clés et du produit final par diverses réactions chimiques dans des conditions contrôlées .
Propriétés
Formule moléculaire |
C23H27ClN2O2 |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
N-[(2R)-1-[4-(4-chlorophenyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C23H27ClN2O2/c1-16(2)21(25-22(27)19-6-4-3-5-7-19)23(28)26-14-12-18(13-15-26)17-8-10-20(24)11-9-17/h3-11,16,18,21H,12-15H2,1-2H3,(H,25,27)/t21-/m1/s1 |
Clé InChI |
TYQNFWIJWOXJPV-OAQYLSRUSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N1CCC(CC1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)N1CCC(CC1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















